molecular formula C₂₄H₂₅NO₃ B1145489 2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone CAS No. 30332-44-6

2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone

Cat. No.: B1145489
CAS No.: 30332-44-6
M. Wt: 375.46
InChI Key:
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Description

2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone is an organic compound known for its unique chemical structure and properties It features a dibenzylamino group attached to an ethanone backbone, with a 3,4-dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with dibenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process . These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethan-1-ol: This compound is similar in structure but has an alcohol group instead of an ethanone group.

    2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethanoic acid: This compound features a carboxylic acid group instead of an ethanone group.

Uniqueness

2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(dibenzylamino)-1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-27-23-14-13-21(15-24(23)28-2)22(26)18-25(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQMVARYYGNYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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